Debotansine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is comprised of an anti-B cell maturation antigen (BCMA) immunoglobulin G1 humanized antibody conjugated covalently to the dibenzocyclooctyne noncleavable linker maytansinoid warhead . This compound is primarily investigated for its potential in treating multiple myeloma and other related neoplasms .
準備方法
Synthetic Routes and Reaction Conditions
Debotansine is synthesized through a multi-step process involving the conjugation of the anti-BCMA antibody to the maytansinoid warhead via the dibenzocyclooctyne linker . The reaction conditions typically involve controlled environments to ensure the stability and activity of the antibody and the warhead.
Industrial Production Methods
The industrial production of this compound involves biotechnological processes to produce the anti-BCMA antibody, followed by chemical conjugation to the maytansinoid warhead. This process requires stringent quality control measures to ensure the purity and efficacy of the final product .
化学反応の分析
Types of Reactions
Debotansine undergoes various chemical reactions, including:
Oxidation: The maytansinoid warhead can undergo oxidation reactions under specific conditions.
Reduction: The antibody component may undergo reduction reactions, affecting its structure and function.
Substitution: The linker can participate in substitution reactions, potentially altering the conjugate’s stability.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol can be used.
Substitution: Conditions involving nucleophilic or electrophilic reagents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include modified forms of the antibody-drug conjugate, which may have altered therapeutic properties .
科学的研究の応用
Debotansine has several scientific research applications, including:
Chemistry: Used as a model compound to study antibody-drug conjugates and their chemical properties.
Biology: Investigated for its effects on B cell maturation and related pathways.
Medicine: Primarily researched for its potential in treating multiple myeloma and other neoplasms.
Industry: Utilized in the development of targeted cancer therapies.
作用機序
Debotansine exerts its effects through the following mechanisms:
Molecular Targets: The anti-BCMA antibody targets the B cell maturation antigen on the surface of malignant cells.
Pathways Involved: The maytansinoid warhead disrupts microtubule function, leading to cell cycle arrest and apoptosis in targeted cells.
類似化合物との比較
Similar Compounds
Belantamab mafodotin: Another anti-BCMA antibody-drug conjugate used in multiple myeloma treatment.
HDP-101: An anti-BCMA antibody-drug conjugate with a novel amanitin payload.
Uniqueness
Debotansine is unique due to its specific linker and warhead combination, which provides distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds .
特性
分子式 |
C69H92ClN9O17 |
---|---|
分子量 |
1355.0 g/mol |
IUPAC名 |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[[5-[2-[2-[2-[2-[3-[[3-(5-ethyl-3,4,5,13-tetrazatetracyclo[13.4.0.02,6.07,12]nonadeca-1(19),2(6),3,7,9,11,15,17-octaen-13-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl-methylamino]-5-oxopentanoyl]-methylamino]propanoate |
InChI |
InChI=1S/C69H92ClN9O17/c1-11-79-64-50-21-14-15-22-51(50)78(43-48-19-12-13-20-49(48)63(64)73-74-79)60(83)26-28-71-57(80)27-30-90-32-34-92-36-37-93-35-33-91-31-29-75(6)58(81)24-17-25-59(82)76(7)46(4)66(85)95-56-41-61(84)77(8)52-39-47(40-53(88-9)62(52)70)38-44(2)18-16-23-55(89-10)69(87)42-54(94-67(86)72-69)45(3)65-68(56,5)96-65/h12-16,18-23,39-40,45-46,54-56,65,87H,11,17,24-38,41-43H2,1-10H3,(H,71,80)(H,72,86)/b23-16+,44-18+/t45-,46+,54+,55-,56+,65+,68+,69+/m1/s1 |
InChIキー |
BSJSKPDBAKVCEU-GIFSSBJDSA-N |
異性体SMILES |
CCN1C2=C(C3=CC=CC=C3CN(C4=CC=CC=C42)C(=O)CCNC(=O)CCOCCOCCOCCOCCN(C)C(=O)CCCC(=O)N(C)[C@@H](C)C(=O)O[C@H]5CC(=O)N(C6=C(C(=CC(=C6)C/C(=C/C=C/[C@H]([C@]7(C[C@@H]([C@H]([C@H]8[C@]5(O8)C)C)OC(=O)N7)O)OC)/C)OC)Cl)C)N=N1 |
正規SMILES |
CCN1C2=C(C3=CC=CC=C3CN(C4=CC=CC=C42)C(=O)CCNC(=O)CCOCCOCCOCCOCCN(C)C(=O)CCCC(=O)N(C)C(C)C(=O)OC5CC(=O)N(C6=C(C(=CC(=C6)CC(=CC=CC(C7(CC(C(C8C5(O8)C)C)OC(=O)N7)O)OC)C)OC)Cl)C)N=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。